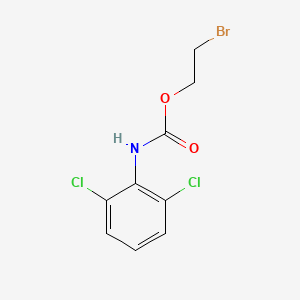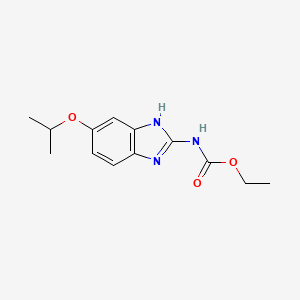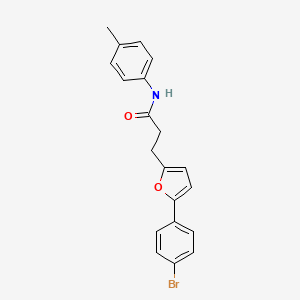
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety connected to two aromatic rings, one of which is substituted with chlorine and methoxy groups, while the other is substituted with fluorine atoms. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
化学反应分析
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of halogenated or nitrated derivatives.
科学研究应用
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
相似化合物的比较
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea can be compared with other similar urea derivatives, such as:
1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea: Similar structure but lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
1-(5-Bromo-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea: Bromine substitution instead of chlorine, which may influence its physical and chemical properties.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3,4-difluorophenyl)urea: Different substitution pattern on the aromatic ring, potentially leading to variations in its activity and applications.
属性
分子式 |
C15H13ClF2N2O3 |
|---|---|
分子量 |
342.72 g/mol |
IUPAC 名称 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C15H13ClF2N2O3/c1-22-13-7-14(23-2)12(6-9(13)16)20-15(21)19-11-4-3-8(17)5-10(11)18/h3-7H,1-2H3,(H2,19,20,21) |
InChI 键 |
PXAHWORRZPGWSL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)F)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















